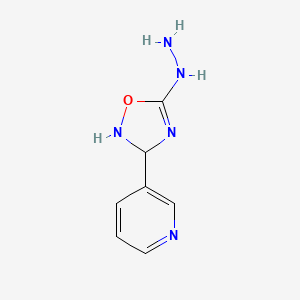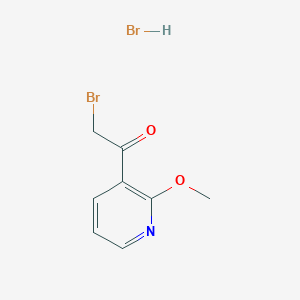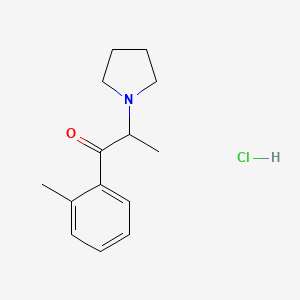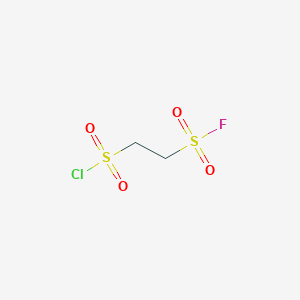
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as phenethylamine and cyclobutanecarboxylic acid.
Substitution Reactions:
Final Assembly: The final compound is assembled by coupling the piperidine derivative with the cyclobutanecarboxamide moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride may be used to investigate its effects on cellular processes and pathways. It could be a potential candidate for drug development and pharmacological studies.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored for its efficacy in treating certain medical conditions, depending on its pharmacological properties.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide
- N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrate
Uniqueness
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties. Its combination of the piperidine ring and the cyclobutanecarboxamide moiety sets it apart from other similar compounds.
Conclusion
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride is a compound with potential applications in various fields Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for scientific research
Propiedades
Número CAS |
2748290-00-6 |
|---|---|
Fórmula molecular |
C24H30Cl2N2O |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide;hydrochloride |
InChI |
InChI=1S/C24H29ClN2O.ClH/c25-21-9-11-22(12-10-21)27(24(28)20-7-4-8-20)23-14-17-26(18-15-23)16-13-19-5-2-1-3-6-19;/h1-3,5-6,9-12,20,23H,4,7-8,13-18H2;1H |
Clave InChI |
IHMODZCKOWKKPR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


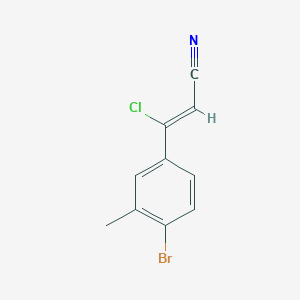
![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)

![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)

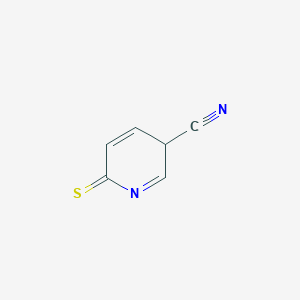
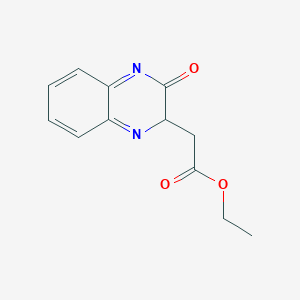
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12355202.png)
